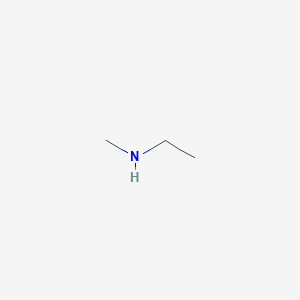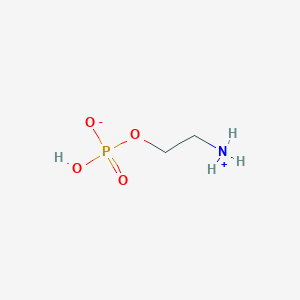
2-Lithiofuran
Übersicht
Beschreibung
2-Lithiofuran, also known as lithium 2-furanyl, is an organolithium compound with the molecular formula C4H3LiO. It is a derivative of furan, where a lithium atom is bonded to the second carbon of the furan ring. This compound is a valuable reagent in organic synthesis due to its high reactivity and ability to form carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Lithiofuran is typically prepared through the lithiation of furan. The process involves the reaction of furan with an organolithium reagent, such as n-butyllithium, in the presence of a coordinating solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures, often around -78°C, to ensure regioselectivity and prevent side reactions .
Industrial Production Methods: While the industrial production of this compound is not as common as its laboratory synthesis, the principles remain similar. Large-scale production would involve the use of automated systems to control the reaction conditions precisely, ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Lithiofuran undergoes various types of reactions, including:
Substitution Reactions: It can react with electrophiles to form substituted furan derivatives.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Cross-Coupling Reactions: It participates in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Electrophiles: Such as alkyl halides, acyl chlorides, and carbonyl compounds.
Major Products: The major products formed from these reactions include various substituted furans, alcohols, and complex organic molecules used in pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
2-Lithiofuran is widely used in scientific research due to its versatility:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It serves as a building block for bioactive compounds.
Medicine: It is involved in the synthesis of drug candidates and medicinal chemistry research.
Industry: It is used in the production of polymers and advanced materials
Wirkmechanismus
The mechanism of action of 2-lithiofuran involves its high nucleophilicity, allowing it to attack electrophilic centers in various substrates. The lithium atom stabilizes the negative charge on the furan ring, facilitating reactions with electrophiles.
Vergleich Mit ähnlichen Verbindungen
2-Furylmagnesium Bromide: Another organometallic reagent with similar reactivity but different metal center.
2-Furylzinc Chloride: Used in similar cross-coupling reactions but with different reactivity and selectivity.
2-Furylboronic Acid: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Uniqueness: 2-Lithiofuran is unique due to its high reactivity and the ability to form strong carbon-lithium bonds, making it a valuable reagent in organic synthesis. Its reactivity is often higher than that of its magnesium and zinc counterparts, providing distinct advantages in certain synthetic applications .
Eigenschaften
IUPAC Name |
lithium;2H-furan-2-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3O.Li/c1-2-4-5-3-1;/h1-3H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTBOHUTRYYLJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CO[C-]=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3LiO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449468 | |
| Record name | 2-LITHIOFURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141957-80-4 | |
| Record name | 2-LITHIOFURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hyperin 6/'/'-[glucosyl-(1->3)-rhamnoside]](/img/structure/B141331.png)








![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B141361.png)



